molecular formula C9H11BrN2O B2434905 3-(6-Bromopyridin-3-yl)morpholine CAS No. 1270409-96-5

3-(6-Bromopyridin-3-yl)morpholine

Cat. No. B2434905
CAS RN: 1270409-96-5
M. Wt: 243.104
InChI Key: RMTHREWRDFQBCR-UHFFFAOYSA-N
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Description

“3-(6-Bromopyridin-3-yl)morpholine” is a chemical compound with the molecular formula C9H11BrN2O . It has a molecular weight of 243.1 .


Molecular Structure Analysis

The InChI code for “3-(6-Bromopyridin-3-yl)morpholine” is 1S/C9H11BrN2O/c10-9-2-1-8(7-11-9)12-3-5-13-6-4-12/h1-2,7H,3-6H2 . This code provides a unique representation of the molecular structure.


Physical And Chemical Properties Analysis

“3-(6-Bromopyridin-3-yl)morpholine” is a solid at room temperature . It should be stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Potent Antimicrobials : The compound 2-(1-Methyl-1,2,5,6-tetrahydropyridin-3-yl)morpholine, which shares a structural similarity with 3-(6-Bromopyridin-3-yl)morpholine, is used for synthesizing antimicrobials like arecoline derivatives, phendimetrazine, and polygonapholine. An efficient nine-step synthesis strategy, involving bromination and dehydration with cyclization, was pivotal for achieving a yield of 36% (Kumar, Sadashiva, & Rangappa, 2007).

  • C–H Bond Arylations : A phosphine-free palladium catalytic system demonstrated high activity for C–H bond activation/arylation with 6-substituted 2-bromopyridines, including bromo, CF3, CH3, CHO, or morpholine substituents. This research highlights the role of the substituent at the C6 position in reactivity, offering a versatile synthetic approach to various 2-(hetero)arylpyridines (Hagui et al., 2016).

  • Synthesis of Quinolines : New series of 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines were synthesized via Buchwald–Hartwig amination. These compounds, starting from 6-bromoquinoline precursors, showed potential for biomolecular binding due to their interaction with ct-DNA, indicating applications in drug design (Bonacorso et al., 2018).

Biological Applications

  • Antimicrobial and Anti-Inflammatory Agents : Cyclodidepsipeptides like 3-(2-methylpropyl)-6-(propan-2-yl)-4-methyl-morpholine-2,5-dione demonstrated inhibitory activity against xanthine oxidase and significant suppression of the nuclear factor of κB (NF-κB) activation, suggesting potential in treating gout and inflammatory conditions (Šmelcerović et al., 2013).

  • Analgesic and Ulcerogenic Activity : Novel pyrimidine derivatives synthesized from 6-bromo-3-(2-morpholino methyl amino)-6-substituted phenyl pyrimidine-4-yl-2H-chromone-2-one showed significant analgesic activity. Some compounds were evaluated for their potential as analgesic agents devoid of ulcerogenic effects (Chaudhary et al., 2012).

  • Antimicrobial Activities of Azole Nucleus Derivatives : 2-[6-(Morpholin-4-yl)pyridin-3-ylamino]acetohydrazide and its derivatives displayed antimicrobial activity against certain strains like M. smegmatis and fungi like C. albicans and S. cerevisiae. Some compounds also showed potential as enzyme inhibitors (Bektaş et al., 2012).

Phototherapy and Imaging

  • Cancer Phototherapy : A smart near-infrared (NIR) photosensitizer with morpholine on the aza-BODIPY core was developed for dual-modal imaging-guided synergistic photodynamic/photothermal therapy, showing enhanced cancer theranostic performance in the tumor microenvironment (Tang et al., 2019).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it can be harmful if swallowed, cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and face thoroughly after handling .

properties

IUPAC Name

3-(6-bromopyridin-3-yl)morpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2O/c10-9-2-1-7(5-12-9)8-6-13-4-3-11-8/h1-2,5,8,11H,3-4,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMTHREWRDFQBCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(N1)C2=CN=C(C=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(6-Bromopyridin-3-yl)morpholine

CAS RN

1270409-96-5
Record name 3-(6-bromopyridin-3-yl)morpholine
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